15(R)-Prostaglandin D2

Descripción

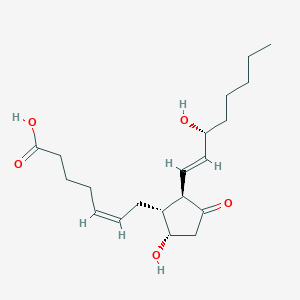

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMBVRSPMRCCGG-DFVNJMEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Endogenous Formation Pathways

Arachidonic Acid Metabolism and Cyclooxygenase-Dependent Synthesis of Prostaglandin (B15479496) H2

The canonical pathway for prostaglandin synthesis begins with the release of arachidonic acid from the cell membrane's phospholipids, a reaction catalyzed by phospholipase A2. clinref.com Once liberated, arachidonic acid serves as a substrate for the enzyme cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS). wikipedia.org There are two main isoforms of this enzyme, COX-1 and COX-2, which are responsible for the initial steps in the formation of prostanoids. clinref.comwikipedia.org

The COX enzyme possesses two distinct catalytic activities. First, its cyclooxygenase activity converts arachidonic acid into an unstable intermediate, Prostaglandin G2 (PGG2), by adding two molecules of oxygen. acs.orgtaylorandfrancis.com Subsequently, the peroxidase activity of the same enzyme reduces the hydroperoxy group of PGG2 to a hydroxyl group, yielding Prostaglandin H2 (PGH2). acs.orgwikipedia.org PGH2 is a pivotal and unstable intermediate that serves as the precursor for a variety of prostaglandins (B1171923) and thromboxanes. wikipedia.orghmdb.ca

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Phospholipase A2 | Releases arachidonic acid from membrane phospholipids | Membrane phospholipids | Arachidonic acid |

| Cyclooxygenase (COX-1/COX-2) | Catalyzes the conversion of arachidonic acid to PGG2 and then to PGH2 | Arachidonic acid, PGG2 | PGG2, PGH2 |

Enzymatic Conversion of Prostaglandin H2 to Prostaglandin D2

From the central intermediate PGH2, the synthesis of Prostaglandin D2 (PGD2) is carried out by specific enzymes known as prostaglandin D synthases (PGDS). reactome.org There are two primary and evolutionarily distinct PGDS enzymes: hematopoietic prostaglandin D2 synthase (H-PGDS) and lipocalin-type prostaglandin D2 synthase (L-PGDS). reactome.org

Hematopoietic prostaglandin D2 synthase (H-PGDS) is a cytosolic enzyme that belongs to the sigma class of glutathione (B108866) S-transferases. nih.gov Its activity is dependent on the presence of glutathione (GSH) as a cofactor. nih.gov H-PGDS is primarily expressed in immune cells such as mast cells, macrophages, and Th2 cells, as well as in the spleen and bone marrow. mdpi.combiorxiv.org The regulation of H-PGDS is crucial in inflammatory and allergic responses. nih.gov Overproduction of PGD2 by H-PGDS is associated with various allergic diseases. nih.gov The enzyme's activity can be modulated by various inhibitors, making it a therapeutic target for inflammatory conditions. caymanchem.comresearchgate.net

Lipocalin-type prostaglandin D2 synthase (L-PGDS), also known as β-trace protein, is a glycoprotein (B1211001) that is abundantly found in the central nervous system, particularly in the cerebrospinal fluid, as well as in the heart and male genital organs. nih.govnih.gov Unlike H-PGDS, L-PGDS does not require glutathione for its catalytic activity. nih.gov L-PGDS catalyzes the isomerization of PGH2 to PGD2 and also functions as a lipocalin, binding and transporting small lipophilic molecules. nih.govfrontiersin.org Its expression in various tissues, including adipose, hepatic, and skeletal muscle, suggests its involvement in metabolic regulation. nih.govdiabetesjournals.org

| Enzyme | Cofactor Requirement | Primary Location | Key Functions |

|---|---|---|---|

| Hematopoietic Prostaglandin D2 Synthase (H-PGDS) | Glutathione (GSH) | Immune cells, spleen, bone marrow | Catalyzes PGH2 to PGD2 in inflammatory and allergic responses |

| Lipocalin-Type Prostaglandin D2 Synthase (L-PGDS) | None | Central nervous system, heart, male genital organs | Catalyzes PGH2 to PGD2; transports small lipophilic molecules |

Non-Cyclooxygenase-Dependent Pathways for 15(R)-Prostaglandin D2 Generation

Beyond the well-defined enzymatic pathways, prostaglandins can also be formed through non-enzymatic, free radical-catalyzed processes. This is particularly relevant for the generation of isoprostanes, which are isomers of prostaglandins.

Isoprostanes are prostaglandin-like compounds formed in vivo from the free radical-catalyzed peroxidation of polyunsaturated fatty acids like arachidonic acid, independent of COX enzymes. wikipedia.org This process is initiated by the abstraction of a hydrogen atom from arachidonic acid, leading to the formation of a peroxyl radical. nih.gov Subsequent cyclization and reaction with another oxygen molecule result in the formation of PGG2-like endoperoxides, which are then reduced to F2-isoprostanes. nih.gov This non-enzymatic pathway can also lead to the formation of D2/J2-isoprostanes and even 15-deoxy-Δ12,14-prostaglandin J2-like compounds. nih.govresearchgate.net A key distinction between enzymatically produced prostaglandins and isoprostanes lies in the stereochemistry of their side chains; prostaglandins have exclusively trans side chains, while isoprostanes predominantly have cis-oriented side chains. nih.gov

While the majority of biologically active prostaglandins possess an S-configuration at the C-15 hydroxyl group, the existence of the 15(R) epimer of PGD2 has been noted. caymanchem.com Although prostaglandins with a 15(R) hydroxyl group typically show reduced biological activity, 15(R)-PGD2 has been identified as a potent and selective agonist for the DP2 receptor (also known as CRTH2). caymanchem.comnih.govresearchgate.net The potential for endogenous production of 15(R)-PGD2 is an area of ongoing research. caymanchem.com While the primary enzymatic pathways favor the formation of 15(S)-PGD2, the non-enzymatic free radical-catalyzed pathways that generate a variety of stereoisomers could potentially contribute to the endogenous pool of 15(R)-PGD2.

Receptor Pharmacology and Signal Transduction Mechanisms

D-Prostanoid Receptor 1 (DP1) Mediated Signaling

The DP1 receptor is a classic prostanoid receptor that is coupled to the Gαs protein. nih.govnih.gov Its activation generally leads to anti-inflammatory and vasodilatory effects. nih.govnih.gov While 15(R)-PGD2 is not a potent agonist for DP1, understanding this pathway is crucial for contextualizing the selective actions of the compound at the DP2 receptor. caymanchem.com Studies on PGD2 analogs show that compounds with the 15(R) configuration have significantly lower activity at the DP1 receptor compared to their 15(S) counterparts. nih.gov

Gαs Protein Coupling and Adenylyl Cyclase Activation

Activation of the DP1 receptor by an agonist initiates a conformational change that leads to the coupling and activation of the heterotrimeric Gs protein. nih.govnih.gov This activation causes the Gαs subunit to dissociate and bind to adenylyl cyclase, a membrane-bound enzyme. nih.govwikipedia.org The stimulation of adenylyl cyclase results in the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), thereby increasing the intracellular concentration of this second messenger. nih.govnih.govwikipedia.org

Cyclic AMP (cAMP) and Protein Kinase A (PKA) Dependent Pathways

The elevation of intracellular cAMP is a central event in DP1 receptor signaling. nih.gov cAMP acts as a second messenger that activates cAMP-dependent Protein Kinase A (PKA). ahajournals.orgwikipedia.org PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes them to release the active catalytic subunits. wikipedia.orgresearchgate.net These catalytic subunits can then phosphorylate a variety of downstream protein substrates in the cytoplasm and nucleus, thereby regulating cellular processes such as gene expression, metabolism, and cell growth. researchgate.netnih.gov The effects of cAMP can also be mediated through PKA-independent pathways, for instance, by directly activating Exchange protein directly activated by cAMP (Epac), which is a guanine (B1146940) nucleotide exchange factor. ahajournals.orgsemanticscholar.org

Calcium Mobilization Modulations

The primary signaling output of DP1 activation is the Gαs-cAMP-PKA pathway, which does not typically involve direct, large-scale mobilization of intracellular calcium (Ca2+). nih.govwikipedia.org However, the cAMP/PKA pathway can modulate calcium signaling indirectly. PKA can phosphorylate various proteins involved in calcium homeostasis, including ion channels and pumps, which can influence calcium influx or sequestration. This modulation is distinct from the direct Ca2+ mobilization triggered by receptors coupled to Gαq or Gαi proteins. mdpi.com

D-Prostanoid Receptor 2 (DP2) / Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2) Mediated Signaling

The DP2 receptor, also known as CRTH2, is phylogenetically distinct from other prostanoid receptors and shares homology with chemokine receptors. nih.gov It is a key receptor in the orchestration of type 2 inflammatory responses. pnas.org 15(R)-PGD2 is a potent and selective agonist for the DP2 receptor, demonstrating significantly higher potency than PGD2 itself in some cellular systems. caymanchem.comnih.gov

Gαi Protein Coupling and cAMP Inhibition

In direct contrast to the DP1 receptor, the DP2 receptor is coupled to the inhibitory Gαi protein. nih.govlife-science-alliance.org Upon agonist binding, such as by 15(R)-PGD2, the activated Gαi subunit inhibits the activity of adenylyl cyclase. nih.gov This action leads to a decrease in the intracellular levels of cAMP. nih.govlife-science-alliance.org Furthermore, activation of the DP2 receptor is known to induce a robust and dose-dependent mobilization of intracellular calcium, a key signaling event for the activation and chemotaxis of immune cells. nih.govlife-science-alliance.org This calcium flux is abrogated by pertussis toxin, confirming the involvement of a Gαi protein. nih.gov

| Feature | DP1 Receptor | DP2/CRTH2 Receptor |

|---|---|---|

| G Protein Coupling | Gαs (Stimulatory) nih.govnih.gov | Gαi (Inhibitory) nih.govlife-science-alliance.org |

| Primary Effector | Adenylyl Cyclase nih.govwikipedia.org | Adenylyl Cyclase nih.gov |

| Second Messenger | ↑ cAMP nih.gov | ↓ cAMP, ↑ Intracellular Ca2+ nih.govlife-science-alliance.org |

| Key Downstream Kinase | Protein Kinase A (PKA) ahajournals.orgwikipedia.org | Various (e.g., related to Ca2+ signaling) |

| Agonist Profile of 15(R)-PGD2 | Very low to no activity nih.gov | Potent and selective agonist caymanchem.comnih.gov |

Ligand Binding Selectivity and Potency of 15(R)-Prostaglandin D2 and its Analogs at DP2/CRTH2

This compound (15(R)-PGD2) is a stereoisomer of the more abundant Prostaglandin (B15479496) D2 (PGD2). While both molecules can interact with prostanoid receptors, 15(R)-PGD2 and its synthetic analogs exhibit a notable selectivity and high potency for the DP2 receptor, also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).

Research has shown that the orientation of the hydroxyl group at the C15 position of the prostaglandin molecule plays a crucial role in its binding affinity and agonist activity at the DP2/CRTH2 receptor. The unnatural R configuration at this position, as seen in 15(R)-PGD2, confers significant potency as a DP2/CRTH2 agonist. In fact, synthetic analogs with this configuration, such as 15(R)-methyl-PGD2, have been found to be even more potent than PGD2 itself.

A study comparing a series of PGD2 analogs demonstrated that 15(R)-methyl-PGD2 was approximately five times more potent than PGD2 in activating human eosinophils, a key cell type expressing the DP2/CRTH2 receptor. frontiersin.org The same study also highlighted the selectivity of these analogs, noting that while they were potent agonists at the DP2/CRTH2 receptor, they had minimal activity at the DP1 receptor. frontiersin.org

The potency of 15(R)-PGD2 and its analogs is often quantified by their half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum. Lower EC50 values indicate higher potency. For instance, 15(R)-methyl-PGD2 has been reported to have an EC50 value of 1.7 nM for eosinophil chemoattraction, whereas PGD2 has an EC50 of 10 nM. frontiersin.org

| Compound | EC50 (nM) for Eosinophil Chemoattraction |

|---|---|

| 15(R)-methyl-PGD2 | 1.7 |

| Prostaglandin D2 (PGD2) | 10 |

| 15(S)-methyl-PGD2 | 128 |

The rank order of potency for several PGD2 analogs in stimulating CD11b expression and actin polymerization in eosinophils further underscores the importance of the C15 configuration: 15(R)-methyl-PGD2 > PGD2 > 17-phenyl-18,19,20-trinor-PGD2 > 15(S)-methyl-PGD2 ≈ 16,16-dimethyl-PGD2. frontiersin.org

Functional Interplay and Antagonistic Roles Between DP1 and DP2/CRTH2 Receptor Activation

Prostaglandin D2 exerts its biological effects through two distinct G protein-coupled receptors: the DP1 receptor and the DP2/CRTH2 receptor. frontiersin.org These two receptors are often co-expressed on various immune cells, including T helper type 2 (Th2) cells, eosinophils, and basophils. plos.org However, they are coupled to different intracellular signaling pathways and can mediate opposing physiological responses.

Activation of the DP1 receptor is typically associated with an increase in intracellular cyclic adenosine monophosphate (cAMP) levels through coupling with the Gs alpha subunit (Gαs) of the G protein complex. nih.gov This increase in cAMP often leads to cellular relaxation and anti-inflammatory effects. For example, DP1 receptor activation can inhibit the migration of dendritic cells and promote eosinophil apoptosis, contributing to the resolution of inflammation. nih.gov

In contrast, the DP2/CRTH2 receptor is coupled to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. consensus.app Activation of DP2/CRTH2 also stimulates intracellular calcium mobilization. consensus.app These signaling events generally promote pro-inflammatory responses, such as the chemotaxis and activation of Th2 cells, eosinophils, and basophils. plos.org

The co-expression of these two receptors with opposing functions on the same immune cells allows for a complex and tightly regulated response to PGD2. The net effect of PGD2 on a particular cell type can depend on the relative expression levels of DP1 and DP2/CRTH2 receptors and the specific cellular context. For example, in the airways, PGD2 can cause bronchoconstriction, an effect that is thought to be mediated through the DP2/CRTH2 receptor, while also potentially having some opposing effects through the DP1 receptor. nih.gov

The distinct signaling pathways and functional outcomes of DP1 and DP2/CRTH2 activation have led to the proposition that these receptors have complementary, rather than simply opposing, roles in the initiation and maintenance of allergic inflammation. nasa.gov While DP2/CRTH2 activation directly promotes the recruitment and activation of inflammatory cells, DP1 activation may modulate the function of other cells involved in the immune response, such as dendritic cells, to create a pro-allergic environment. nih.gov

| Feature | DP1 Receptor | DP2/CRTH2 Receptor |

|---|---|---|

| G Protein Coupling | Gαs | Gαi |

| Second Messenger | ↑ cAMP | ↓ cAMP, ↑ Ca2+ |

| Primary Function | Anti-inflammatory, Relaxation | Pro-inflammatory, Chemotaxis, Activation |

Exploration of Non-Receptor-Mediated Intracellular Interactions

While the majority of the biological effects of prostaglandins (B1171923) are mediated through cell surface receptors, there is growing evidence for non-receptor-mediated intracellular actions, particularly for certain metabolites of PGD2. These interactions often involve the direct binding of the prostaglandin to intracellular proteins, including transcription factors and enzymes.

A key metabolite of PGD2, 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2), is a well-characterized example of a prostaglandin that can exert its effects through intracellular pathways independent of cell surface receptors. 15d-PGJ2 is recognized as an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that functions as a ligand-activated transcription factor. nih.gov Upon binding to PPAR-γ, 15d-PGJ2 can modulate the expression of a wide range of genes involved in inflammation and metabolism.

Furthermore, the electrophilic nature of 15d-PGJ2, conferred by its α,β-unsaturated carbonyl group, allows it to form covalent adducts with cellular proteins, a process known as Michael addition. frontiersin.org This covalent modification can alter the function of target proteins. For instance, 15d-PGJ2 has been shown to covalently modify and inhibit components of the proteasome, a large protein complex responsible for degrading ubiquitinated proteins. frontiersin.org This inhibition of the proteasome can, in turn, affect signaling pathways that are regulated by protein degradation, such as the NF-κB pathway. frontiersin.org

While these non-receptor-mediated intracellular interactions have been primarily described for 15d-PGJ2, it is possible that PGD2 and its stereoisomer, 15(R)-PGD2, may also have the potential to interact with intracellular targets, although this is less well-documented. Some studies have suggested that PGD2 itself may directly bind to PPAR-γ. nih.gov The potential for prostaglandin transporters to facilitate the entry of these molecules into the cell raises the possibility of direct interactions with a variety of intracellular proteins. nih.gov However, further research is needed to fully elucidate the extent and physiological relevance of non-receptor-mediated intracellular interactions of this compound.

Metabolism and Biologically Active Metabolites

Enzymatic Degradation Pathways of Prostaglandin (B15479496) D2

The primary enzymatic catabolism of PGD2 involves a multi-step process aimed at inactivating the molecule. The key rate-limiting enzyme in the degradation of several prostaglandins (B1171923), including PGD2, is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govresearchgate.netnih.gov This enzyme catalyzes the oxidation of the 15-hydroxyl group to a ketone, forming 15-keto-PGD2, a metabolite with substantially lower biological activity. researchgate.netnih.gov

Further enzymatic modifications follow this initial step. Research has elucidated a sequential conversion pathway for PGD2. In cell-free supernatants from tissues rich in requisite enzymes, PGD2 is first converted by an 11-ketoreductase, utilizing NADPH as a cofactor, into 9α,11β-PGF2. nih.gov This intermediate is then acted upon by 15-PGDH in the presence of NAD+, which oxidizes it to 15-keto-9α,11β-PGF2. nih.gov The metabolic cascade can continue, ultimately yielding more stable products such as 13,14-dihydro-15-keto-PGD2 (DK-PGD2) and 13,14-dihydro-15-keto-9α,11β-PGF2 for excretion. nih.govnih.gov

Table 1: Key Enzymes in PGD2 Degradation

| Enzyme | Action | Substrate | Product | Cofactor |

|---|---|---|---|---|

| 11-Ketoreductase | Reduction of C11 ketone | Prostaglandin D2 | 9α,11β-PGF2 | NADPH |

| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Oxidation of C15 hydroxyl | Prostaglandin D2 | 15-keto-PGD2 | NAD+ |

Non-Enzymatic Dehydration of Prostaglandin D2 to J-Series Prostaglandins

In parallel to enzymatic degradation, PGD2 can undergo a series of spontaneous, non-enzymatic dehydration reactions. researchgate.netresearchgate.netreactome.org These reactions result in the formation of the J-series prostaglandins, which are characterized by a reactive α,β-unsaturated carbonyl group within their cyclopentenone ring structure. nih.govjci.org This structural feature is crucial for their distinct biological activities.

The initial product of PGD2 dehydration is Prostaglandin J2 (PGJ2). researchgate.netreactome.orgresearchgate.net This conversion occurs spontaneously in aqueous environments through the loss of a water molecule from the cyclopentane (B165970) ring of PGD2. researchgate.netreactome.org PGJ2 is itself a biologically active molecule and serves as the precursor for other members of the J-series prostaglandins. nih.govmedchemexpress.com

Following the formation of PGJ2, a subsequent isomerization can occur to form Δ12-Prostaglandin J2 (Δ12-PGJ2). researchgate.net This transformation can be catalyzed by proteins such as human serum albumin. researchgate.netresearchgate.net Δ12-PGJ2 is a recognized metabolite of PGD2 found in plasma and is an intermediate in the formation of the terminal dehydration product. nih.govresearchgate.net

The final and most stable product of the non-enzymatic dehydration cascade of PGD2 is 15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2). researchgate.netjci.org Its formation involves the elimination of a second water molecule from the PGJ2 structure, creating a second double bond in the cyclopentenone ring. caymanchem.com This process can occur spontaneously from PGJ2. researchgate.net The resulting molecule possesses a highly electrophilic α,β-unsaturated carbonyl system, which allows it to form covalent adducts with nucleophilic groups, such as the thiol groups of cysteine residues in proteins, through a process known as Michael addition. nih.govjci.orgpnas.org While it has been identified as a natural product in vivo, its physiological concentrations are typically in the low picomolar range. nih.govjci.org

Table 2: J-Series Prostaglandin Formation Pathway

| Precursor | Product | Transformation |

|---|---|---|

| Prostaglandin D2 | Prostaglandin J2 (PGJ2) | Spontaneous Dehydration (-H₂O) |

| Prostaglandin J2 (PGJ2) | Δ12-Prostaglandin J2 (Δ12-PGJ2) | Albumin-catalyzed Isomerization |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation by 15d-PGJ2

15d-PGJ2 is widely recognized as a potent, naturally occurring ligand for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a member of the nuclear hormone receptor superfamily. caymanchem.comnih.govnih.gov It binds to and activates PPARγ, with studies reporting an EC50 (half-maximal effective concentration) of approximately 2 µM. caymanchem.commedchemexpress.com This interaction is a key mechanism through which 15d-PGJ2 exerts many of its biological effects.

Upon binding 15d-PGJ2, PPARγ undergoes a conformational change that facilitates its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR). nih.gov This activated 15d-PGJ2-PPARγ-RXRα complex then translocates to the nucleus, where it binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. nih.gov

Binding of the complex to PPREs recruits co-activator proteins and initiates the transcription of a wide array of genes. These genes are involved in critical cellular processes such as lipid and glucose metabolism, inflammation, and cellular differentiation. nih.govnih.gov For instance, PPARγ activation by 15d-PGJ2 has been shown to upregulate the expression of the antioxidant enzyme catalase. nih.gov

Notably, 15d-PGJ2 can also modulate cellular signaling and gene expression through PPARγ-independent mechanisms. nih.govcdc.gov Its electrophilic nature allows it to covalently modify key signaling proteins, including transcription factors like Nuclear Factor-kappaB (NF-κB) and Activator Protein-1 (AP-1). nih.govoup.com This modification can directly alter their activity. For example, 15d-PGJ2 has been shown to inhibit the pro-inflammatory NF-κB pathway by preventing the degradation of its inhibitor, IκBα, or by directly modifying NF-κB subunits, thereby preventing their binding to DNA. jci.orgnih.govoup.com This dual ability to act through both receptor-dependent and receptor-independent pathways makes 15d-PGJ2 a multifaceted regulator of gene expression.

Table 3: Summary of Transcriptional Regulation by 15d-PGJ2

| Mechanism | Key Proteins Involved | Target | Outcome |

|---|---|---|---|

| PPARγ-Dependent | PPARγ, RXRα | PPREs in target genes (e.g., Catalase) | Activation of gene transcription |

Differentiation Between PPARγ-Dependent and Independent Cellular Mechanisms

The biological effects of 15(R)-Prostaglandin D2 and its metabolites, particularly 15d-PGJ2, are mediated through both PPARγ-dependent and independent pathways. Both PGD2 and 15d-PGJ2 can bind to and activate PPARγ, a nuclear receptor that plays a critical role in lipid metabolism, inflammation, and cell differentiation. nih.gov

PPARγ-Dependent Mechanisms:

Activation of PPARγ by ligands like 15d-PGJ2 leads to the regulation of target gene expression. nih.gov This pathway is responsible for many of the observed anti-inflammatory and anti-tumor effects. For example, the induction of apoptosis in transformed T cells by PGD2 and 15d-PGJ2 has been shown to be consistent with a PPARγ-dependent mechanism. nih.gov Synthetic PPARγ ligands mimic these effects, further supporting the role of this receptor. nih.gov In the context of cancer, 15d-PGJ2 can promote apoptosis and inhibit angiogenesis in a manner that is, at least in part, dependent on PPARγ activation. nih.gov

PPARγ-Independent Mechanisms:

Increasing evidence has demonstrated that 15d-PGJ2 can also exert significant biological effects independently of PPARγ. pnas.orgnih.gov These mechanisms are often associated with the electrophilic nature of the cyclopentenone ring in 15d-PGJ2, which allows it to form covalent adducts with cellular proteins, including transcription factors.

One of the most well-characterized PPARγ-independent actions of 15d-PGJ2 is the direct inhibition of the NF-κB signaling pathway. pnas.org 15d-PGJ2 can directly modify critical cysteine residues in IκB kinase (IKK) and NF-κB subunits, thereby preventing the transcription of pro-inflammatory genes. pnas.org Other PPARγ-independent effects include the regulation of angiogenesis and the induction of neuroprotection in astrocytes via the Nrf2 pathway. nih.govnih.gov In some cellular systems, the inhibition of myoblast differentiation by 15d-PGJ2 was not reversed by a PPARγ inhibitor, indicating a PPARγ-independent mechanism. researchgate.net

| Feature | PPARγ-Dependent Mechanisms | PPARγ-Independent Mechanisms |

|---|---|---|

| Primary Mediator | Activation of the PPARγ nuclear receptor. nih.gov | Covalent modification of proteins, direct enzyme inhibition. pnas.org |

| Key Cellular Effects | Induction of apoptosis in cancer cells, regulation of lipid metabolism, anti-inflammatory gene expression. nih.govnih.gov | Inhibition of NF-κB signaling, regulation of angiogenesis, Nrf2-mediated neuroprotection. pnas.orgnih.govnih.gov |

| Example | Apoptosis of transformed T-lymphocytes. nih.gov | Inhibition of IκBα degradation. pnas.org |

Metabolic Interconversion and Half-Life Considerations in Biological Systems

The biological activity of this compound is significantly influenced by its metabolic stability and the interconversion to its various metabolites. PGD2 itself is relatively unstable and has a short half-life in biological fluids. In human plasma, the apparent half-life of PGD2 is approximately 30 minutes. nih.govnih.gov This rapid degradation is accompanied by a loss of potency in some of its activities, such as the inhibition of platelet aggregation. nih.gov

The chemical instability of PGD2 leads to its non-enzymatic conversion into the J-series prostaglandins, particularly in aqueous solutions. researchgate.net This conversion can become evident within hours of incubation at 37°C. researchgate.net The formation of metabolites such as Δ12-PGD2 and Δ12-PGJ2 occurs continuously in plasma. nih.gov

It is also noteworthy that structural modifications to the PGD2 molecule can significantly impact its metabolic stability. For instance, 15(R)-methyl-PGD2, a synthetic analog, is resistant to metabolism, which, combined with its high potency and selectivity as a DP2 receptor agonist, makes it a valuable tool for research. nih.gov

| Compound | Half-Life in Plasma | Metabolic Fate |

|---|---|---|

| Prostaglandin D2 (PGD2) | Approximately 30 minutes. nih.govnih.gov | Rapidly converted to J-series prostaglandins (PGJ2, Δ12-PGJ2, 15d-PGJ2) and other metabolites like 9α,11β-PGF2 and DK-PGD2. nih.govnih.govnih.gov |

| 15(R)-methyl-PGD2 | Resistant to metabolism. nih.gov | Metabolically stable synthetic analog. nih.gov |

Cellular and Molecular Mechanisms of Action

Regulation of Immune Cell Trafficking and Chemotaxis

15(R)-Prostaglandin D2, an isomer of Prostaglandin (B15479496) D2 (PGD2), plays a significant role in orchestrating the movement and activity of various immune cells. This regulation is critical in the context of inflammatory responses, particularly in allergic inflammation. The effects are primarily mediated through its interaction with specific cell surface receptors, most notably the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). 15(R)-PGD2 has been identified as a potential agonist for this DP2 receptor, which is crucial for defining its role in inflammatory diseases. nih.gov

Prostaglandin D2 is a potent chemoattractant for human eosinophils, a key cell type involved in allergic inflammation and asthma. ashpublications.org This action is mediated through the DP2 (CRTH2) receptor, which is expressed on eosinophils. nih.govnih.gov The activation of this pathway by PGD2 stimulates a range of eosinophil responses, including:

Chemotaxis : PGD2 potently induces the directed migration of eosinophils. ashpublications.org

Adhesion Molecule Expression : It upregulates the expression of the adhesion molecule CD11b, which is crucial for eosinophils to adhere to the endothelium before migrating into tissues. ashpublications.org

L-selectin Shedding : PGD2 also promotes the shedding of L-selectin, a process associated with eosinophil activation and trafficking. ashpublications.org

Actin Polymerization : The compound stimulates actin polymerization, a fundamental process for cell motility and migration. ashpublications.org

| Cell Type | Receptor | Effect of 15(R)-PGD2 Pathway Activation | Specific Responses |

|---|---|---|---|

| Eosinophil | DP2 (CRTH2) | Activation & Migration | Chemotaxis, Increased CD11b expression, L-selectin shedding, Actin polymerization |

| T Helper 2 (Th2) Cell | DP2 (CRTH2) | Chemoattraction & Activation | Migration, Production of IL-4, IL-5, IL-13 |

| Group 2 Innate Lymphoid Cell (ILC2) | DP2 (CRTH2) | Activation & Migration | Chemotaxis, Production of type 2 cytokines |

The PGD2-DP2 receptor axis is a critical pathway for the recruitment and functional modulation of specific T lymphocyte subsets, particularly T helper 2 (Th2) cells. nih.gov Th2 cells are central to the development of allergic responses. PGD2, acting through the DP2 (CRTH2) receptor, selectively induces the chemotaxis of Th2 cells, drawing them to sites of inflammation. nih.gov

Beyond simple chemoattraction, this interaction also modulates the function of these cells. When activated by PGD2, Th2 cells are stimulated to produce and release their characteristic pro-inflammatory cytokines, such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). nih.gov This effect has been demonstrated in studies where supernatants from activated mast cells, a major source of PGD2, stimulated cytokine production in Th2 cells, an effect that could be mimicked by PGD2 alone. nih.gov Similarly, PGD2 activates group 2 innate lymphoid cells (ILC2s), which share functions with Th2 cells, promoting their migration and cytokine production. merckmillipore.comox.ac.uk

The PGD2 pathway, including its downstream metabolites like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), is integral to the resolution phase of inflammation. nih.gov This phase involves a switch from a pro-inflammatory to an anti-inflammatory environment and the clearance of immune cells from the site of injury. The PGD2 synthase enzyme (hPGD2S) controls both the onset and resolution of acute inflammation by regulating leukocyte influx and the efflux of monocyte-derived macrophages from the inflamed area to draining lymph nodes. nih.gov

Studies on experimentally induced colitis have shown that 15d-PGJ2 plays a significant pro-resolving role. nih.govfrontiersin.org Administration of 15d-PGJ2 accelerates the resolution of inflammation by modulating the macrophage population. nih.govresearchgate.net Specifically, it leads to a reduction in the number of pro-inflammatory M1 macrophages and an increase in the proportion of anti-inflammatory, pro-resolving M2 macrophages. nih.govfrontiersin.org This shift in macrophage polarization is a key step in terminating the inflammatory response and promoting tissue repair.

Modulation of Pro-inflammatory and Anti-inflammatory Cytokine and Chemokine Synthesis

The PGD2 pathway exerts complex control over the production of cytokines and chemokines, contributing to both the propagation and resolution of inflammation. PGD2 and its metabolite 15d-PGJ2 are key players in controlling the balance between pro-inflammatory and anti-inflammatory signals. nih.gov

On the pro-inflammatory side, PGD2 stimulates Th2 cells and ILC2s to release a suite of type 2 cytokines, including IL-4, IL-5, and IL-13, which are hallmarks of allergic inflammation. nih.govox.ac.uk

Conversely, the pathway also has significant anti-inflammatory and pro-resolving effects on cytokine synthesis. Treatment with a DP2 receptor agonist was found to reduce levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), while 15d-PGJ2 decreased the chemokine Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov Furthermore, in models of intestinal inflammation, 15d-PGJ2 treatment significantly reduced the proportion of macrophages expressing the pro-inflammatory cytokine IL-6. nih.gov These actions highlight the dual role of the PGD2 pathway in first orchestrating an immune response and then actively promoting its resolution by downregulating pro-inflammatory mediators.

| Mediator | Effect | Key Cytokines/Chemokines Modulated | Primary Cell Types Affected |

|---|---|---|---|

| PGD2 | Pro-inflammatory | ↑ IL-4, ↑ IL-5, ↑ IL-13 | Th2 cells, ILC2s |

| DP2 Agonist | Anti-inflammatory | ↓ TNF-α | Macrophages |

| 15d-PGJ2 | Anti-inflammatory | ↓ MCP-1, ↓ IL-6 | Macrophages |

Influence on Cell Proliferation and Programmed Cell Death (Apoptosis) Pathways

PGD2 and its key metabolite, 15d-PGJ2, exhibit potent anti-proliferative and pro-apoptotic activities, particularly in the context of transformed or cancerous cells. nih.gov Research has shown that both PGD2 and 15d-PGJ2 can kill human T lymphocyte lines derived from malignant cells through an apoptotic mechanism. nih.gov Notably, this effect was not observed in normal, non-transformed human T cells, suggesting a degree of selectivity for malignant cells. nih.gov

This anti-cancer activity has been observed across various cell types. 15d-PGJ2 has been shown to have substantial cytotoxic effects in lung adenocarcinoma and osteosarcoma cell lines. mdpi.comnih.gov The mechanisms underlying these effects include:

Induction of Apoptosis : 15d-PGJ2 is a strong inducer of programmed cell death, activating caspase cascades that lead to cell demise. mdpi.com

Inhibition of Cell Proliferation : The compound effectively halts the proliferation of cancer cells. nih.gov

Cell Cycle Arrest : It can inhibit the cell cycle, preventing cancer cells from dividing. bohrium.com

Inhibition of Migration : 15d-PGJ2 has also been found to inhibit the migration and colony formation of cancer cells, which is relevant to preventing metastasis. bohrium.com

These findings suggest that the PGD2 metabolic pathway provides strong apoptotic signals to transformed cells, making its components subjects of interest in cancer research. nih.govbjbms.org

Effects on Intracellular Signaling Cascades, Including MAPK and NF-κB Pathways

The biological effects of the PGD2 pathway, particularly those of its metabolite 15d-PGJ2, are mediated through the modulation of critical intracellular signaling cascades. Two of the most important pathways influenced are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Pathway The MAPK signaling cascades are central to regulating cell fate decisions, including survival and death. mdpi.com 15d-PGJ2 has been shown to cause a significant and rapid activation of all three main branches of the MAPK family: ERK1/2, p38 MAPK, and c-Jun N-terminal kinase (JNK). mdpi.com This activation is often dependent on the generation of Reactive Oxygen Species (ROS) and is a key upstream event leading to the induction of apoptosis in various cancer cell lines. mdpi.comresearchgate.net

NF-κB Pathway The NF-κB pathway is a master regulator of inflammation and cell survival. 15d-PGJ2 is a potent inhibitor of NF-κB signaling, which is a primary mechanism for its anti-inflammatory effects. nih.govnih.gov It inhibits this pathway through multiple, distinct mechanisms:

Inhibition of IκB Kinase (IKK) : 15d-PGJ2 can directly inhibit the IKK complex, which is necessary for the activation of NF-κB. nih.gov

Inhibition of NF-κB DNA Binding : It can also directly modify NF-κB proteins, preventing them from binding to DNA and activating the transcription of target genes. nih.gov

PPARγ-dependent Transrepression : 15d-PGJ2 is a known ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), and its binding can lead to the repression of NF-κB activity. nih.gov

By inhibiting NF-κB, 15d-PGJ2 can downregulate the expression of numerous pro-inflammatory genes, including those for inducible NO synthase, TNF-α, and Cyclooxygenase-2 (COX-2), thereby creating a negative feedback loop on prostaglandin synthesis. nih.govnih.gov

Regulation of Gene Expression Profiles in Target Cells

The influence of the PGD2 signaling axis on gene expression is extensive, involving direct receptor-mediated pathways and the actions of its metabolic products. A key metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), is a potent modulator of gene transcription, often acting independently of the canonical PGD2 receptors.

One of the significant pathways activated by 15d-PGJ2 is the Keap1-Nrf2-ARE system. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. By activating this system, 15d-PGJ2 can upregulate a suite of cytoprotective genes, contributing to its anti-inflammatory effects. In human breast cancer cells, 15d-PGJ2 has been shown to induce the expression of vascular endothelial growth factor (VEGF) through a mechanism dependent on Nuclear factor erythroid 2-related factor 2 (NRF2) and Heme oxygenase-1 (HO-1). mdpi.com Furthermore, it can upregulate the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme involved in prostaglandin catabolism, by inactivating DNA methyltransferase 1 (DNMT1). nih.gov

In the context of cellular development, PGD2 and its metabolite 15d-PGJ2 have been observed to increase the protein expression of Islet-1, which is recognized as one of the earliest markers of developing motor neurons. nih.govnih.gov This upregulation is mediated by the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govnih.gov

The PGD2 pathway also plays a crucial role in the differentiation of progenitor cells by exerting epigenetic control over key developmental genes. In cardiac progenitor cells, elevated PGD2 levels lead to the repression of the histone methyltransferase EZH2. This reduction in EZH2 activity results in the hypomethylation and subsequent upregulation of the gene encoding Zinc Finger Protein 423 (ZFP423), a critical transcription factor that promotes white adipocyte differentiation. nih.govplos.org Concurrently, this process is associated with the hypermethylation and silencing of pro-angiogenic genes, effectively shifting the cell fate from an endothelial to an adipogenic lineage. plos.org

Conversely, in other contexts, PGD2 signaling can suppress adipogenesis. When applied during the differentiation phase of 3T3-L1 preadipocytes, PGD2 was found to downregulate the expression of PPARγ, a master regulator of adipogenesis, thereby inhibiting their development into mature fat cells. nih.govresearchgate.net

Table 1: Regulation of Gene Expression by PGD2 and its Metabolites

| Cell Type | Compound | Target Gene/Protein | Effect | Mechanism |

|---|---|---|---|---|

| Motor Neuron-like NSC-34 Cells | PGD2 / 15d-PGJ2 | Islet-1 | Upregulation | PPARγ Activation |

| Cardiac Progenitor Cells | PGD2 | EZH2 | Downregulation | DP2 Receptor Activation |

| Cardiac Progenitor Cells | PGD2 | ZFP423 | Upregulation | Reduced EZH2-mediated repression |

| 3T3-L1 Preadipocytes | PGD2 | PPARγ | Downregulation | Inhibition of adipogenesis |

| Human Breast Cancer Cells | 15d-PGJ2 | VEGF / HO-1 | Upregulation | NRF2 Activation |

| Human Breast Cancer Cells | 15d-PGJ2 | 15-PGDH | Upregulation | DNMT1 Inactivation |

| Human Endometrial Cancer Cells | 15d-PGJ2 | AKR1C3 | Upregulation | - |

| Human Endometrial Cancer Cells | 15d-PGJ2 | AGR3 / NOS2A | Downregulation | - |

Impact on Cellular Differentiation Processes, such as Neurite Outgrowth

The PGD2 pathway significantly influences cellular differentiation, including the intricate process of neurite outgrowth, which is fundamental to neuronal development.

The mechanism underlying this 15d-PGJ2-induced neurite outgrowth involves the activation of PPARγ. nih.gov This was confirmed in experiments where the effects of PGD2 and 15d-PGJ2 on neurite outgrowth were suppressed by the presence of a PPARγ antagonist, GW9662. nih.govnih.gov Critically, the application of a selective DP2 receptor agonist, 15(R)-15-methyl PGD2, did not induce neurite outgrowth in these cells, indicating that the DP2 receptor, the primary target for 15(R)-PGD2, is not involved in this specific differentiation process. nih.govnih.govresearchgate.netresearchgate.net

Table 2: Impact on Cellular Differentiation by PGD2 and its Metabolites

| Cell Type | Compound | Differentiation Process | Effect | Key Mechanism |

|---|---|---|---|---|

| Motor Neuron-like NSC-34 Cells | PGD2 (via 15d-PGJ2) | Neurite Outgrowth | Promotion | PPARγ Activation |

| Motor Neuron-like NSC-34 Cells | 15(R)-15-methyl PGD2 | Neurite Outgrowth | No Effect | DP2 receptor not involved in this process |

| Cardiac Progenitor Cells | PGD2 | White Adipocyte Differentiation | Promotion | DP2 activation, EZH2 downregulation |

| 3T3-L1 Preadipocytes | PGD2 | Adipogenesis | Suppression | Downregulation of PPARγ, DP1, and DP2 |

Physiological Roles and Homeostatic Regulation

Neurophysiological Functions

The influence of the PGD2 pathway on the nervous system is significant, with established roles in sleep and sensory processing. While direct research on 15(R)-Prostaglandin D2 is concentrated on its immunological functions, its relationship to the parent compound PGD2 provides a framework for its potential neurophysiological involvement.

Prostaglandin (B15479496) D2 is recognized as a potent endogenous sleep-promoting substance. nih.govnih.gov Its concentration in the cerebrospinal fluid exhibits a circadian rhythm that correlates with the sleep-wake cycle, increasing during sleep deprivation. nih.gov PGD2 is primarily produced in the brain's leptomeninges and choroid plexus by lipocalin-type PGD synthase (L-PGDS) and is secreted into the cerebrospinal fluid. nih.govphysiology.org

The sleep-inducing mechanism of PGD2 is predominantly mediated by the DP1 receptor. nih.gov PGD2 stimulates DP1 receptors located in the basal forebrain and hypothalamus, leading to the release of adenosine (B11128). nih.gov Adenosine then acts as a paracrine signaling molecule, activating A2A receptors on sleep-promoting neurons in the ventrolateral preoptic area and inhibiting arousal neurons. nih.govnih.gov This cascade ultimately suppresses the histaminergic arousal system, facilitating the onset and maintenance of non-rapid eye movement (NREM) sleep. nih.gov The PGD2-adenosine system is considered crucial for physiological sleep. nih.gov

Research indicates that PGD2 plays a modulatory role in the processing of odor signals within the olfactory bulb. nih.gov The enzymes for PGD2 biosynthesis and PGD2-binding proteins are highly concentrated in the olfactory bulb, particularly in the mitral cell layer. nih.gov Odorant binding to G protein-coupled receptors in olfactory sensory neurons triggers a signaling cascade that produces cyclic adenosine monophosphate (cAMP), leading to cell depolarization. plos.org

Studies in rabbits have shown that administration of PGD2 enhances and prolongs the responses of mitral cells to certain olfactory stimuli. nih.gov The proposed mechanism involves PGD2 suppressing the inhibitory synaptic inputs from granule cells to mitral cells. nih.gov By reducing this inhibition, PGD2 effectively heightens the response of the mitral cells, suggesting it acts as a key modulator in olfactory signal processing. nih.gov

Reproductive System Homeostasis

The PGD2 signaling pathway is integral to male reproductive system development and function. nih.gov Its synthases are widely expressed in the male reproductive tract, implicating PGD2 in testicular development, spermatogenesis, and sperm maturation. nih.govbioscientifica.com

PGD2 is a critical signaling molecule in the embryonic development of the testes. nih.gov It is involved in a positive feedback loop with the SOX9 transcription factor, which is the master regulator of Sertoli cell differentiation and subsequent male development. wikipedia.orgnih.gov Following the activation of the SRY gene, SOX9 expression is initiated. SOX9 then directly activates the promoter for L-PGDS, the enzyme that produces PGD2 in the developing gonad. bioscientifica.comnih.gov The resulting PGD2 further stimulates SOX9 expression and promotes the nuclear translocation of the SOX9 protein, thereby amplifying and stabilizing the male developmental pathway. nih.govfrontiersin.org This PGD2/SOX9 feedforward loop is essential for proper Sertoli cell differentiation and the formation of testicular cords. wikipedia.orgnih.gov

In the fetal testis, PGD2 signaling contributes to the regulation of male germ cell differentiation. biologists.comnih.gov PGD2, produced by both Sertoli and germ cells, plays a role in inducing mitotic arrest in primordial germ cells. biologists.com This action is mediated through the DP2 (CRTH2) receptor. nih.gov Activation of the DP2 receptor leads to the expression of the CDK inhibitor p21Cip1 and the repression of pluripotency markers, guiding the germ cells toward the spermatogenic lineage. biologists.comnih.gov Given that this compound is a potent DP2 agonist, its activity is directly relevant to this specific mechanism in germ cell development.

In adult testes, L-PGDS is present in seminal plasma and is thought to function as a carrier for retinoids and thyroid hormones, which are essential for the development of germ cells within the seminiferous tubules and for maturing spermatozoa in the epididymis. bioscientifica.commdpi.com Altered levels of PGD2 metabolites have been observed in conditions of impaired spermatogenesis and infertility, suggesting a role in maintaining the contractile function of testicular peritubular cells, which is important for sperm transport. bioscientifica.comfrontiersin.orgoup.com

Immunological and Inflammatory Homeostasis

PGD2 is a major prostanoid produced by mast cells and other immune cells during allergic inflammation. wikipedia.orgnih.gov It exerts complex pro- and anti-inflammatory effects primarily through its dual receptors, DP1 and DP2 (CRTH2). researchgate.net The DP2 receptor pathway is a key driver of type 2 inflammation, which is characteristic of asthma and other allergic diseases. nih.govnih.gov

The activation of the DP2 receptor by PGD2 mediates the recruitment and activation of key effector cells in the allergic response, including T helper 2 (Th2) cells, eosinophils, and basophils. nih.govwikipedia.org This leads to the release of Th2 cytokines such as interleukins IL-4, IL-5, and IL-13, which promote hallmark features of allergic inflammation like bronchoconstriction, mucus secretion, and airway hyperresponsiveness. nih.govfrontiersin.org

15(R)-methyl-PGD2, a derivative of this compound, is distinguished as an exceptionally potent and selective agonist for the DP2 receptor. nih.gov It is significantly more potent than PGD2 at inducing eosinophil activation, including CD11b expression, actin polymerization, and chemotaxis. nih.govresearchgate.net This high potency and selectivity make it an invaluable research tool for specifically probing the physiological and pathological roles of the DP2 receptor in inflammatory diseases. nih.govresearchgate.net

Table 1: Comparative Potency of PGD2 Analogs on Eosinophil Activation

This table compares the half-maximal effective concentration (EC50) of 15(R)-methyl-PGD2 with PGD2 and its 15(S) isomer in assays measuring eosinophil activation, demonstrating the superior potency of the 15(R) analog at the DP2 receptor. Data sourced from Monneret et al., 2003. nih.gov

| Compound | Eosinophil Chemotaxis EC50 (nM) |

| 15(R)-methyl-PGD2 | 1.7 |

| Prostaglandin D2 (PGD2) | 10 |

| 15(S)-methyl-PGD2 | 128 |

General Immune Response Modulation

The compound this compound modulates the immune system primarily by activating the DP2 receptor, which is prominently expressed on key cells involved in type 2 immunity, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s). researchgate.netwikipedia.orgplos.org Activation of this receptor pathway is a critical step in the development and progression of allergic inflammation. wikipedia.orgnih.gov

Research findings indicate that DP2 activation by its agonists leads to several distinct immunological events:

Chemotaxis: It potently induces the migration of eosinophils, basophils, and Th2 cells to sites of inflammation. nih.govresearchgate.netwikipedia.org This recruitment of inflammatory cells is a hallmark of allergic reactions.

Cell Activation: Beyond recruitment, DP2 signaling stimulates the activation of these immune cells. In eosinophils, for example, PGD2 analogs have been shown to stimulate the expression of the adhesion molecule CD11b and actin polymerization, which are crucial for their function. researchgate.netnih.gov

Cytokine Production: Activation of DP2 on Th2 cells and ILC2s enhances the production and release of type 2 cytokines, such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). nih.govresearchgate.netplos.org These cytokines are instrumental in orchestrating the various facets of an allergic response, including immunoglobulin E (IgE) production, eosinophil survival, and mucus secretion.

Studies using a synthetic analog, 15(R)-methyl-PGD2, which has the same unnatural R-configuration at carbon 15, have demonstrated its high potency as a DP2 agonist—approximately five times more potent than PGD2 itself in activating eosinophils. researchgate.netnih.gov This highlights the significance of the 15(R) configuration in selectively and powerfully driving DP2-mediated immune responses.

Table 1: Comparison of Eosinophil Chemoattractant Potency of PGD2 Analogs

| Compound | EC50 Value (nM) | Relative Potency vs. PGD2 |

|---|---|---|

| 15(R)-methyl-PGD2 | 1.7 | ~5.9x more potent |

| Prostaglandin D2 (PGD2) | 10 | Baseline |

| 15(S)-methyl-PGD2 | 128 | ~12.8x less potent |

Balancing Pro-inflammatory and Resolution Signals in Host Defense

The PGD2 signaling pathway plays a dual role in host defense, contributing to both the initiation of inflammation and its subsequent resolution. nih.govnih.gov The balance between these opposing effects is largely determined by the differential activation of DP1 and DP2 receptors. nih.gov this compound, as a selective DP2 agonist, primarily contributes to the pro-inflammatory arm of this balance. caymanchem.com

The DP2 receptor is generally associated with pro-inflammatory and allergy-promoting activities. nih.gov Its activation exacerbates leukocyte migration and activation, amplifying the inflammatory response, particularly in chronic and allergic conditions. nih.govnih.gov

Conversely, the DP1 receptor is often linked to anti-inflammatory and pro-resolving signals. nih.gov Studies have shown that DP1 activation can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) while increasing the release of the anti-inflammatory cytokine Interleukin-10 (IL-10) from certain immune cells. nih.govpnas.org

Furthermore, the metabolic products of PGD2, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are recognized as potent anti-inflammatory and pro-resolving mediators. nih.govnih.govfrontiersin.org These molecules can terminate inflammatory responses by inhibiting pro-inflammatory transcription factors and promoting the switch-off of immune cell activity. nih.govfrontiersin.org

Therefore, the role of this compound in host defense is to specifically amplify the DP2-mediated pro-inflammatory cascade. This action is counterbalanced by other components of the broader prostaglandin network, including PGD2 acting on the DP1 receptor and the generation of pro-resolving metabolites like 15d-PGJ2. nih.govnih.gov This intricate system allows for a robust initial inflammatory response to threats, which is later actively suppressed to restore homeostasis. For instance, in models of skin inflammation, PGD2 signaling can be protective in the early phase through DP1, but becomes pro-inflammatory in the late phase via DP2 activation. researchgate.net This temporal separation of receptor activity underscores the delicate balance PGD2 signaling maintains in host defense.

Table 2: Opposing Functions of PGD2 Receptors in Inflammation

| Receptor | Primary Role | Key Cellular Effects | Associated Ligand Action |

|---|---|---|---|

| DP1 | Anti-inflammatory / Pro-resolution | - Suppresses TNF-α production

| PGD2 |

| DP2 (CRTH2) | Pro-inflammatory / Allergic Response | - Induces chemotaxis of eosinophils, basophils, Th2 cells

| This compound, PGD2 |

Involvement in Pathophysiological Processes

Allergic and Inflammatory Disorders

15(R)-Prostaglandin D2 (15(R)-PGD2), along with its parent compound Prostaglandin (B15479496) D2 (PGD2) and its metabolite 15-deoxy-Δ¹²,¹⁴-PGJ₂ (15d-PGJ₂), plays a significant and multifaceted role in the orchestration of allergic and inflammatory responses. Its effects are highly dependent on the specific disease context, the types of cells involved, and the receptors it engages.

In the context of bronchial asthma, PGD2 is recognized as a primary mediator of allergic inflammation. nih.govresearchgate.net It is produced in substantial quantities by mast cells upon allergen exposure and is also synthesized by other immune cells like T helper 2 (Th2) cells and dendritic cells. nih.govsemanticscholar.orgnih.gov The actions of PGD2 in the airways are largely mediated through two distinct G-protein-coupled receptors: the D prostanoid receptor (DP) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. nih.govresearchgate.net

Activation of the DP2 receptor is strongly associated with the promotion of type 2 immune responses characteristic of asthma. semanticscholar.orgnih.gov This pathway induces the chemotaxis and activation of key inflammatory cells, including Th2 cells, eosinophils, and basophils. semanticscholar.orgnih.govmedicaljournals.se The interaction of PGD2 with the DP2 receptor leads to the release of pro-inflammatory cytokines and harmful cationic proteases, which contribute to airway hyperresponsiveness, tissue remodeling, mucus production, and compromised lung function. nih.gov Conversely, signaling through the DP receptor is often associated with immunosuppressive effects, highlighting the dual nature of PGD2 signaling in airway inflammation. researchgate.net

| Mediator/Receptor | Key Cellular Sources | Primary Role in Asthma Pathogenesis | Key Cellular Targets |

|---|---|---|---|

| Prostaglandin D2 (PGD2) | Mast cells, Th2 cells, Dendritic cells nih.govsemanticscholar.orgnih.gov | Orchestrates allergic inflammation nih.gov | Th2 cells, Eosinophils, Basophils, Dendritic cells, Epithelial cells researchgate.net |

| DP2 (CRTH2) Receptor | Th2 cells, Type 2 innate lymphoid cells, Eosinophils nih.gov | Promotes chemotaxis and degranulation of inflammatory cells semanticscholar.orgnih.gov | Th2 cells, Eosinophils, Basophils medicaljournals.se |

| DP1 Receptor | Various immune cells | Generally immunosuppressive effects researchgate.net | Eosinophils, Basophils, Dendritic cells, Th2 cells nih.gov |

The involvement of the PGD2 pathway in acute inflammation is complex, with distinct roles in both the initiation and resolution phases. Studies utilizing models of self-resolving peritonitis have demonstrated that hematopoietic prostaglandin D2 synthase (hPGD2S) is crucial for the production of both PGD2 and its dehydration product, 15d-PGJ₂. pnas.org

During the onset of acute inflammation, PGD2 levels peak early. pnas.org Together with 15d-PGJ₂, which appears later and persists into the resolution phase, these mediators regulate the balance of pro- and anti-inflammatory cytokines and chemokines. pnas.org This control over the chemical signaling environment is critical for managing the trafficking of leukocytes. Furthermore, this pathway facilitates the efflux of macrophages to draining lymph nodes, a key process in the successful resolution of inflammation. pnas.org In the absence of hPGD2S, there is a failure to produce PGD2 and 15d-PGJ₂, leading to compromised inflammatory resolution. pnas.org

In contrast to its pro-inflammatory role in Th2-mediated allergic reactions, the hPGD2S pathway appears to function as a braking signal in Th1-driven delayed-type hypersensitivity (DTH) responses. medicaljournals.senih.gov Studies in mice lacking hPGD2S showed a more severe and unresolved inflammatory response in a DTH model. nih.gov

The protective effects in DTH are primarily mediated by the terminal metabolite, 15d-PGJ₂, rather than PGD2 acting on its DP1 or DP2 receptors. nih.govnih.gov 15d-PGJ₂ was found to reverse the hyperproliferation and increased Interleukin-2 (IL-2) synthesis characteristic of lymphocytes from hPGD2S-deficient mice. nih.govnih.gov The suppressive effects of 15d-PGJ₂ are exerted through the inhibition of NF-κB activation, a key transcription factor in inflammatory responses. nih.govnih.gov This suggests that hPGD2S-derived cyclopentenone prostaglandins (B1171923) are essential for bringing about the resolution of Th1-driven DTH reactions. nih.gov

The role of PGD2 and its metabolites in rheumatoid arthritis (RA) is multifaceted, with evidence supporting both chondroprotective and pro-inflammatory activities. PGD2 and 15d-PGJ₂ can counteract the induction of matrix metalloproteinases in cytokine-activated chondrocytes, which are enzymes that play a significant role in cartilage degradation. nih.gov Furthermore, 15d-PGJ₂ has been shown to inhibit the production of several inflammatory mediators, including nitric oxide, by monocytes and macrophages. nih.gov

| Compound | Observed Effect in RA Models/Systems | Mechanism of Action |

|---|---|---|

| PGD2 | Anti-inflammatory; lowers incidence of collagen-induced arthritis researchgate.net | Counteracts induction of matrix metalloproteinases nih.gov |

| 15d-PGJ₂ | Anti-inflammatory; inhibits inflammatory mediator production by monocytes/macrophages nih.gov | Inhibits nitric oxide production and proteoglycan degradation nih.gov |

| 15d-PGJ₂ | Pro-apoptotic; enhances chondrocyte apoptosis nih.gov | Acts via a PPARγ-dependent pathway nih.gov |

Neurological Conditions and Neuroinflammation

PGD2 is the most abundant prostaglandin in the brain and its levels increase significantly under pathological conditions, implicating it as a key molecule in neuroinflammation. nih.govcuny.edu Its influence extends to various brain damage models, where it can mediate both detrimental and protective cellular responses.

In models of neuroinflammation, PGD2 produced by microglia can act on the DP1 receptors of astrocytes, leading to astrogliosis, a reactive process of astrocytes. nih.gov In demyelinating diseases, PGD2 has been implicated in oligodendrocyte apoptosis, suggesting a role in the degradation of the myelin sheath that protects nerve fibers. nih.govnii.ac.jp

The metabolite 15d-PGJ₂ has also been shown to possess anti-inflammatory and neuroprotective properties in the context of ischemia-reperfusion injury. ahajournals.org It can suppress neuronal apoptosis and necrosis in a manner dependent on the activation of peroxisome proliferator-activated receptor-γ (PPARγ). ahajournals.org

| Brain Damage Model | Compound | Cellular Response | Mediating Receptor/Pathway | Outcome |

|---|---|---|---|---|

| Neuroinflammation/Demyelination | PGD2 | Astrogliosis, Oligodendrocyte apoptosis nih.govnii.ac.jp | DP1 (on astrocytes) nih.gov | Potentially detrimental |

| Neonatal Hypoxic-Ischemic Encephalopathy | PGD2 | Prevention of endothelial cell degeneration jneurosci.orgjneurosci.org | DP1 (on endothelial cells) jneurosci.orgjneurosci.org | Neuroprotective |

| Ischemia-Reperfusion Injury | 15d-PGJ₂ | Suppression of neuronal apoptosis and necrosis ahajournals.org | PPARγ ahajournals.org | Neuroprotective |

Dermatological Conditions and Hair Follicle Biology

Molecular Mechanisms in Androgenetic Alopecia

Prostaglandin D2 (PGD2) has been identified as a significant inhibitor of hair growth in androgenetic alopecia (AGA), commonly known as male pattern baldness. nih.govupenn.eduscispace.com Research has shown that PGD2 synthase (PTGDS), the enzyme that produces PGD2, and PGD2 itself are found at elevated levels in the bald scalp tissue of men with AGA compared to haired areas. nih.govupenn.eduscispace.com In fact, PGD2 levels were found to be three times higher in bald scalp tissue. upenn.edubernsteinmedical.com

The inhibitory action of PGD2 on hair growth is mediated through a specific receptor pathway. Studies have demonstrated that PGD2 and its metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15-dPGJ2), inhibit hair growth by binding to the G protein-coupled receptor 44 (GPR44), also known as DP2. nih.govnih.gov This interaction triggers a signaling cascade that ultimately shortens the anagen (growth) phase of the hair follicle and promotes the transition to the catagen (regression) phase, leading to follicular miniaturization—a key feature of AGA. nih.gov When applied to cultured hair follicles, PGD2 significantly shortened hair, while its derivative, 15-dPGJ2, completely halted hair growth. upenn.edubernsteinmedical.com This inhibitory effect was shown to be dependent on the GPR44 receptor, as the effect was not observed when this receptor was absent. nih.govscispace.com These findings pinpoint the PGD2-GPR44 pathway as a critical molecular mechanism in the pathogenesis of androgenetic alopecia. nih.govscispace.com

| Finding | Observation | Reference |

|---|---|---|

| Elevated PGD2 Levels | PGD2 levels are approximately 3 times higher in bald scalp tissue compared to haired scalp in men with AGA. | upenn.edubernsteinmedical.com |

| Enzyme Upregulation | Prostaglandin D2 synthase (PTGDS) is elevated at both mRNA and protein levels in bald scalp. | nih.govscispace.com |

| Receptor-Mediated Inhibition | PGD2-mediated hair growth inhibition requires the GPR44 (DP2) receptor, but not the PTGDR (DP1) receptor. | nih.govscispace.com |

| In Vitro Effect | Application of PGD2 to explanted human hair follicles inhibits growth. 15-dPGJ2, a metabolite, completely inhibits growth. | nih.govupenn.edubernsteinmedical.com |

Cancer Biology and Malignant Cell Regulation

Effects on Transformed T Lymphocytes and Apoptosis Induction

Prostaglandin D2 and its metabolite 15-d-PGJ2 exhibit potent anti-proliferative effects on malignant human T lymphocytes, inducing cell death through apoptosis. nih.govnih.gov Notably, this apoptotic effect is selective for transformed T cells, as normal human T cells are not similarly affected. nih.gov The mechanism of action appears to be independent of the classic PGD2 receptor (DP-R). Although transformed T lymphocyte lines express mRNA for the DP-R, a potent agonist for this receptor did not inhibit cell proliferation or viability. nih.govnih.gov

Instead, the evidence points towards a mechanism involving the peroxisome proliferator-activated receptor-gamma (PPAR-γ). Both PGD2 and 15-d-PGJ2 can bind to PPAR-γ. The apoptotic effects of these prostaglandins were mimicked by synthetic PPAR-γ ligands, suggesting that the activation of this nuclear hormone receptor provides strong apoptotic signals specifically to transformed T lymphocytes. nih.gov This selective induction of apoptosis in cancerous T cells highlights a potential pathway for therapeutic intervention. nih.govnih.gov

Modulation of Testicular and Ovarian Cancer Cell Growth

PGD2 has demonstrated inhibitory effects on the growth of both testicular and ovarian cancer cells.

In the context of ovarian cancer , in vitro studies using a cell line derived from a patient with serous cystadenocarcinoma showed that PGD2 dose-dependently inhibited cell proliferation. nih.gov This inhibitory effect was determined to be a result of direct cytotoxicity. nih.gov Furthermore, PGD2 was found to inhibit the synthesis of DNA, RNA, and protein in these cancer cells. nih.gov While in vivo studies in nude mice showed some inhibition of tumor growth, a significant prolongation of survival was observed at higher doses. nih.gov Lower expression of PGD2 has been correlated with a higher risk of progression after chemotherapy in ovarian cancer patients, suggesting it could be an independent marker for a good prognosis. bjbms.org

In testicular cancer , the PGD2 signaling pathway has been implicated in the suppression of cell migration and invasion. nih.govnih.gov Studies on human testicular cancer cells (NT2/D1) revealed that the expression of proteins like H-rev107 and Retinoid-inducible gene 1 (RIG1) can enhance the activity of prostaglandin D2 synthase (PTGDS), leading to increased PGD2 production. nih.govnih.govurotoday.com This elevation in PGD2 subsequently activates a signaling cascade involving cAMP and the transcription factor SOX9, which in turn inhibits the migratory and invasive capabilities of the cancer cells. nih.govnih.gov Silencing the expression of PTGDS was found to alleviate this suppression of cell migration and invasion. nih.govnih.govurotoday.com

| Cancer Type | Key Protein/Pathway | Observed Effect of PGD2 Pathway Activation | Reference |

|---|---|---|---|

| Ovarian Cancer | N/A | Inhibition of cell proliferation, DNA, RNA, and protein synthesis; direct cytotoxicity. | nih.gov |

| Testicular Cancer | H-rev107/RIG1-PTGDS-cAMP-SOX9 | Suppression of cancer cell migration and invasion. | nih.govnih.govurotoday.com |

Fibrotic Disorders

Role in Pulmonary Fibrosis Mechanisms

Prostaglandin D2, primarily derived from hematopoietic PGD synthase (H-PGDS), appears to play a protective, anti-fibrotic role in the lungs. mdpi.comnih.gov In animal models of bleomycin-induced pulmonary fibrosis, mice deficient in H-PGDS exhibited accelerated and increased collagen deposition in the lungs compared to wild-type mice. mdpi.comnih.gov This enhanced fibrotic response was associated with increased expression of inflammatory mediators. nih.gov

The protective mechanisms of PGD2 in the lung are multifaceted. It has been shown to inhibit key processes in the development of fibrosis:

Inhibition of Fibroblast Migration: PGD2 can inhibit the chemotaxis (directed migration) and chemokinesis (random migration) of lung fibroblasts, which are crucial for the accumulation of these matrix-producing cells at sites of injury. ersnet.org This effect is mediated through the DP receptor and involves cAMP-dependent protein kinase (PKA). ersnet.org

Inhibition of Collagen Secretion: PGD2 can attenuate the secretion of collagen from human lung fibroblasts induced by transforming growth factor-β (TGF-β), a potent pro-fibrotic cytokine. researchgate.net This action is also mediated by the activation of the DP receptor, leading to an increase in intracellular cAMP. researchgate.net

Anti-inflammatory Effects: PGD2 can reduce inflammatory responses that often precede and drive fibrosis, such as vascular permeability and the infiltration of immune cells like neutrophils and macrophages. nih.govnih.gov

These findings suggest that H-PGDS-derived PGD2 functions to suppress both the initial inflammatory events and the subsequent fibrotic processes in the lung. nih.gov

Other Investigated Disease Mechanisms (e.g., Infertility, Cryptorchidism)

The prostaglandin D2 (PGD2) signaling pathway is implicated in various physiological and pathophysiological processes, including those affecting the reproductive system. bioscientifica.comnih.gov Research suggests a potential role for PGD2 and its metabolites in the mechanisms underlying both infertility and cryptorchidism. researchgate.netsemanticscholar.org

Infertility

Emerging evidence points to the involvement of the PGD2 system in male infertility. In testicular tissues from men with impaired spermatogenesis, the inducible enzyme cyclooxygenase-2 (COX-2), which is crucial for prostaglandin synthesis, is abundantly expressed in interstitial cells. nih.gov This suggests an increased local production of prostaglandins, including PGD2. Further supporting this, PGD2 synthases and receptors have been identified in the testicular interstitial cells of men experiencing spermatogenic damage and infertility. nih.govnih.gov

A metabolite of PGD2, 15-deoxy-Δ12-14-prostaglandin-J2 (15dPGJ2), has been shown to affect human testicular peritubular cells, which are contractile, smooth-muscle-like cells important for sperm transport within the seminiferous tubules. bioscientifica.comnih.gov Studies have indicated that 15dPGJ2 can induce hypertrophy (an increase in cell size) and a loss of contractility in these cells. nih.govoup.com This loss of contractility is associated with a reduction in key smooth muscle cell markers and may contribute to sub-fertility or infertility by impairing the transport of sperm. nih.govoup.com

In female infertility, PGD2 levels have been investigated as a potential biomarker for ovarian reserve and response during in vitro fertilization (IVF) protocols. tinnitusjournal.com One study found a significant positive correlation between the total number of oocytes retrieved and the levels of PGD2 in both serum and follicular fluid. tinnitusjournal.com These findings suggest that PGD2 may play a role in supporting ovarian function and female fertility. tinnitusjournal.com

Table 1: Correlation of Prostaglandin D2 Levels with IVF Patient Parameters

| Clinical Parameter | Correlation with Serum PGD2 (r-value) | Correlation with Follicular Fluid PGD2 (r-value) | Significance (p-value) |

|---|---|---|---|

| Serum Follicle-Stimulating Hormone (FSH) | -0.295 | -0.296 | p=0.014 |

| Total Oocytes Retrieved | 0.471 | 0.410 | p<0.001 |

| Total Embryos | - | 0.410 | - |

This table summarizes the correlation findings between PGD2 levels and key clinical parameters in patients undergoing IVF, based on data reported in a 2024 study. tinnitusjournal.com

Cryptorchidism

Cryptorchidism, the failure of one or both testes to descend into the scrotum, is another condition where PGD2 signaling may be implicated. bioscientifica.comsemanticscholar.org This hypothesis is supported by findings that the use of nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit prostaglandin synthesis, during the second trimester of pregnancy is associated with a heightened risk of cryptorchidism in the offspring. bioscientifica.com

Animal models have provided more direct evidence. In studies involving mice deficient in the enzyme lipocalin-type PGD2 synthase (Ptgds), a significant percentage of both heterozygous and homozygous mutants presented with unilateral cryptorchidism. nih.gov The condition specifically affected the second, or inguinoscrotal, phase of testicular descent. nih.gov

Further investigation into these Ptgds-mutant mice revealed several key findings:

The gubernaculum, a ligament crucial for testicular descent, showed histological abnormalities in newborn mutants. nih.gov

There was a notable decrease in the mRNA expression of Rxfp2 in the gubernaculum. nih.gov The RXFP2 receptor is a key factor in the androgen-independent phase of testicular descent.

Adult cryptorchid testes in the mutant mice displayed an increase in the apoptosis (programmed cell death) of spermatogonia. nih.gov

In fetal mouse testis, PGD2 is involved in controlling the cell cycle of germ cells. biologists.com Specifically, the Dp2 agonist 15(R)-PGD2 was found to potentiate the effect of endogenous PGD2, which acts to slow down germ cell proliferation. biologists.com This suggests a role for PGD2 signaling, potentially involving this compound, in proper male germ cell differentiation. biologists.com

Table 2: Findings in Ptgds-Deficient Mice with Cryptorchidism

| Genotype | Incidence of Unilateral Cryptorchidism | Key Pathological Findings |

|---|---|---|

| Ptgds Heterozygous (-/+) | 16% | Histological abnormalities in newborn gubernaculum; Decreased Rxfp2 mRNA expression in gubernaculum; Increased spermatogonia apoptosis in adult cryptorchid testes. nih.gov |

| Ptgds Homozygous (-/-) | 24% |

This table details the incidence of unilateral cryptorchidism and associated pathological observations in mice with a genetic deficiency for the Ptgds enzyme. nih.gov

Analytical Methodologies for Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Isomeric Resolution

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for the analysis of eicosanoids, including 15(R)-PGD2, offering a superior balance of selectivity, sensitivity, and speed. nih.gov This technique couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly specific and sensitive detection of tandem mass spectrometry.

A critical aspect of LC-MS/MS analysis is the chromatographic separation of PGD2 from its geometric isomer, Prostaglandin (B15479496) E2 (PGE2), as they have identical chemical formulas and similar fragmentation patterns in the mass spectrometer. nih.govsciex.com Inadequate separation can lead to overlapping peaks and inaccurate measurements. nih.gov Researchers have developed methods using columns such as phenyl-hexyl or C18 to achieve baseline separation. nih.govnih.gov For instance, a 10-minute linear gradient can effectively separate PGD2 and PGE2, with retention times of 7.3 and 5.9 minutes, respectively. nih.gov

Sample preparation typically involves solid-phase extraction (SPE) to isolate eicosanoids from complex biological fluids like cell culture supernatants. nih.govescholarship.org The use of deuterated internal standards, such as d4-PGD2, is essential for accurate quantification, as it corrects for analyte loss during sample processing and for matrix effects during ionization. nih.gov Stability studies indicate that PGD2 is less stable than PGE2 in biological samples, making timely sample preparation crucial for accurate results. nih.gov The limit of detection (LOD) for PGD2 using LC-MS/MS can reach as low as 20 pg/mL, which is equivalent to 0.2 pg on-column. nih.gov

Table 1: Example LC-MS/MS Method Parameters for Prostaglandin Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Analytes | Prostaglandin D2 (PGD2), Prostaglandin E2 (PGE2) | nih.gov |

| Internal Standards | d4-PGD2, d4-PGE2 | nih.gov |

| Chromatography | Luna phenyl-hexyl column (2 x 150 mm, 3 µm) | nih.gov |

| Mobile Phase | Linear gradient of acetonitrile in 10 mM ammonium acetate buffer (pH 8.5) | nih.gov |

| Detection Mode | Negative ion electrospray ionization (ESI) | nih.gov |